molecular formula C3H7N3OS B13907718 (2-Amino-2-oxoethyl) carbamimidothioate

(2-Amino-2-oxoethyl) carbamimidothioate

Katalognummer: B13907718
Molekulargewicht: 133.18 g/mol
InChI-Schlüssel: IGJZOYGGYCSJFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Amino-2-oxoethyl) carbamimidothioate is a chemical compound with the molecular formula C₃H₇N₃OS It is known for its unique structure, which includes an amino group, an oxo group, and a carbamimidothioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-oxoethyl) carbamimidothioate typically involves the reaction of glycine with thiourea under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:

Glycine+Thiourea(2-Amino-2-oxoethyl) carbamimidothioate\text{Glycine} + \text{Thiourea} \rightarrow \text{this compound} Glycine+Thiourea→(2-Amino-2-oxoethyl) carbamimidothioate

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-2-oxoethyl) carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides

    Reduction: Hydroxyl derivatives

    Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

(2-Amino-2-oxoethyl) carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Amino-2-oxoethyl) carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Amino-2-oxoethyl) carbamimidothioate hydrochloride: A hydrochloride salt form with similar properties.

    2-Amino-2-oxoethyl group: A related compound with a simpler structure.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and biological activity

Eigenschaften

Molekularformel

C3H7N3OS

Molekulargewicht

133.18 g/mol

IUPAC-Name

(2-amino-2-oxoethyl) carbamimidothioate

InChI

InChI=1S/C3H7N3OS/c4-2(7)1-8-3(5)6/h1H2,(H2,4,7)(H3,5,6)

InChI-Schlüssel

IGJZOYGGYCSJFB-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)N)SC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.